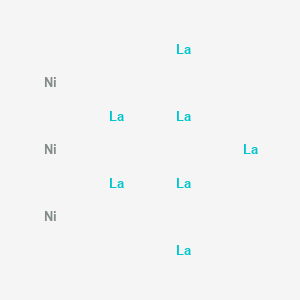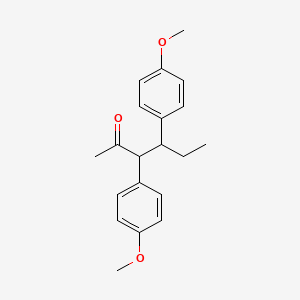
1,2,3,4,5,6,7,8-Octahydrotriphenylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5,6,7,8-Octahydrotriphenylene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₄H₁₈. It is a hydrogenated derivative of triphenylene, characterized by the saturation of its aromatic rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6,7,8-Octahydrotriphenylene can be synthesized through the catalytic hydrogenation of triphenylene. The process typically involves the use of ruthenium nanoparticles stabilized by triphenylphosphine (PPh₃) as catalysts. The reaction is carried out under mild conditions, with hydrogen gas at moderate pressures and temperatures .
Industrial Production Methods: In industrial settings, the hydrogenation process is scaled up using continuous flow reactors. The use of supported metal catalysts, such as palladium or platinum on carbon, is common to enhance the efficiency and selectivity of the hydrogenation process .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,4,5,6,7,8-Octahydrotriphenylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: Further hydrogenation can lead to complete saturation of the molecule.
Substitution: Electrophilic substitution reactions can occur, particularly at the less sterically hindered positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5,6,7,8-Octahydrotriphenylene has diverse applications in scientific research:
Chemistry: Used as a model compound to study hydrogenation reactions and catalytic processes.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its stable polycyclic structure.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanocomposites.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5,6,7,8-Octahydrotriphenylene involves its interaction with various molecular targets. In catalytic processes, it acts as a substrate for hydrogenation reactions, where the metal catalyst facilitates the addition of hydrogen atoms to the aromatic rings. The pathways involved include the adsorption of the compound onto the catalyst surface, followed by the stepwise addition of hydrogen atoms .
Vergleich Mit ähnlichen Verbindungen
- 1,2,3,4,5,6,7,8-Octahydroanthracene
- Tetramethyl acetyloctahydronaphthalenes
- 1,2,3,4,5,6,7,8-Octahydronaphthalene
Comparison: 1,2,3,4,5,6,7,8-Octahydrotriphenylene is unique due to its specific hydrogenation pattern and stability. Compared to 1,2,3,4,5,6,7,8-Octahydroanthracene, it has a more defined structure, making it suitable for precise catalytic studies. Tetramethyl acetyloctahydronaphthalenes, on the other hand, are used primarily in fragrance industries due to their distinct odor profiles .
Eigenschaften
CAS-Nummer |
13090-93-2 |
|---|---|
Molekularformel |
C18H20 |
Molekulargewicht |
236.4 g/mol |
IUPAC-Name |
1,2,3,4,5,6,7,8-octahydrotriphenylene |
InChI |
InChI=1S/C18H20/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-2,7-8H,3-6,9-12H2 |
InChI-Schlüssel |
NMYNOHSSSZGBLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C3=C(CCCC3)C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


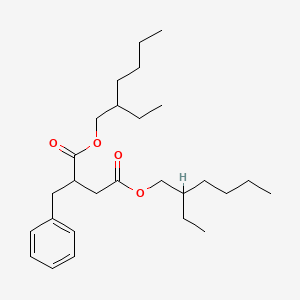
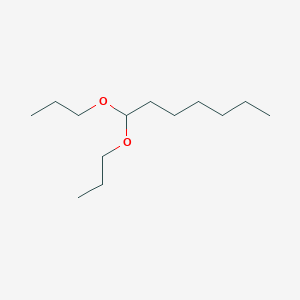
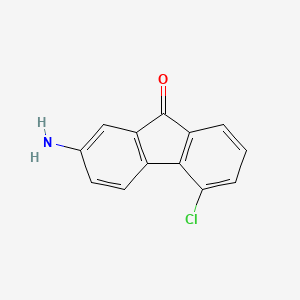
![2,6-Bis[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14725195.png)

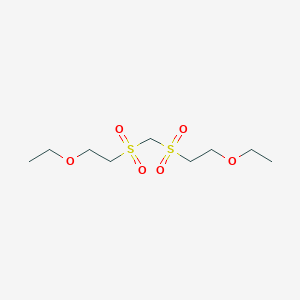

![(2S)-2-[(Prop-2-en-1-yl)oxy]butane](/img/structure/B14725219.png)
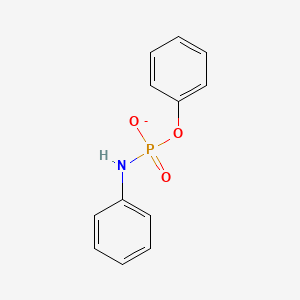
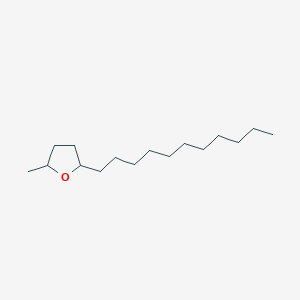

![4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide](/img/structure/B14725245.png)
